molecular formula C12H14Cl2N2O2 B2852875 2-Amino-3-quinolin-3-ylpropanoic acid;dihydrochloride CAS No. 2253638-81-0

2-Amino-3-quinolin-3-ylpropanoic acid;dihydrochloride

Cat. No.: B2852875
CAS No.: 2253638-81-0
M. Wt: 289.16
InChI Key: MVPDMDQKBTYUDG-UHFFFAOYSA-N
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Description

2-Amino-3-quinolin-3-ylpropanoic acid;dihydrochloride is a chemical compound with the molecular formula C12H12N2O2.2ClH. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound has gained significant attention in scientific research due to its potential therapeutic applications and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-quinolin-3-ylpropanoic acid;dihydrochloride typically involves multi-step organic reactions. One common method includes the reaction of quinoline derivatives with amino acids under specific conditions. For instance, a one-pot, solvent-free, microwave-assisted, multi-component reaction can be employed. This method utilizes substituted aniline, acetone, and benzaldehyde on the surface of alumina impregnated with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-quinolin-3-ylpropanoic acid;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce quinoline amines .

Scientific Research Applications

2-Amino-3-quinolin-3-ylpropanoic acid;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological processes and interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-quinolin-3-ylpropanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A heterocyclic aromatic organic compound with a similar structure.

    2-Aminoquinoline: A derivative of quinoline with an amino group at the 2-position.

    3-Quinolinecarboxylic acid: A quinoline derivative with a carboxylic acid group at the 3-position.

Uniqueness

2-Amino-3-quinolin-3-ylpropanoic acid;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications .

Properties

IUPAC Name

2-amino-3-quinolin-3-ylpropanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2.2ClH/c13-10(12(15)16)6-8-5-9-3-1-2-4-11(9)14-7-8;;/h1-5,7,10H,6,13H2,(H,15,16);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPDMDQKBTYUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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